N-butyl-N-ethyl-3-iodobenzamide
Description
N-Butyl-N-ethyl-3-iodobenzamide is a benzamide derivative featuring a 3-iodobenzoic acid backbone substituted with butyl and ethyl groups on the nitrogen atom. The iodine atom at the 3-position likely contributes to its electronic and steric profile, while the N-butyl-N-ethyl groups may enhance lipophilicity compared to simpler alkyl substituents.
Properties
IUPAC Name |
N-butyl-N-ethyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-3-5-9-15(4-2)13(16)11-7-6-8-12(14)10-11/h6-8,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPZIFPCRCMFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-ethyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid chloride with N-butyl-N-ethylamine. The general procedure is as follows :
Preparation of 3-iodobenzoic acid chloride: 3-iodobenzoic acid is treated with thionyl chloride (SOCl2) to form 3-iodobenzoic acid chloride.
Amidation reaction: The 3-iodobenzoic acid chloride is then reacted with N-butyl-N-ethylamine in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-ethyl-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles in the presence of appropriate catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
N-butyl-N-ethyl-3-iodobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of iodinated benzamides with biological targets.
Industry: It may be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N-ethyl-3-iodobenzamide involves its interaction with specific molecular targets. The iodine atom on the benzene ring can participate in halogen bonding, which can influence the compound’s binding affinity to various biological molecules. Additionally, the amide functional group can form hydrogen bonds with target proteins, affecting their activity and function.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among analogs include:
- N-Alkyl groups : The target compound’s N-butyl-N-ethyl substituents contrast with the hydroxy-methyl-ethyl (), tert-butyl (), and benzodioxin-containing groups (). Bulkier substituents (e.g., tert-butyl) may hinder reactivity but improve thermal stability .
- Halogen position: The 3-iodo substitution in the target compound aligns with analogs in and , whereas describes a 2-iodo isomer.
Table 1: Structural Comparison of Benzamide Analogs
Physicochemical and Functional Properties
- Reactivity : The 3-iodo position (target, ) is less sterically hindered than the 2-iodo in , favoring nucleophilic substitution or cross-coupling reactions .
- Thermal Stability : ’s tert-butyl analog exhibits a defined melting point (108–109°C), suggesting crystalline stability. The target compound’s branched alkyl groups may similarly enhance stability .
Research Implications
- Medicinal Chemistry : The benzodioxin-substituted analog () demonstrates how fused-ring systems can modulate bioavailability, a strategy applicable to the target compound .
- Synthetic Challenges : Lower yields in polar analogs () highlight the need for advanced purification techniques when synthesizing the target compound’s lipophilic derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
